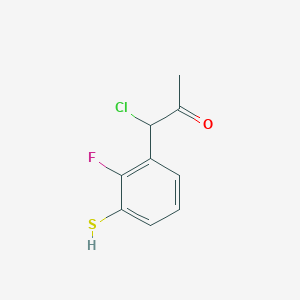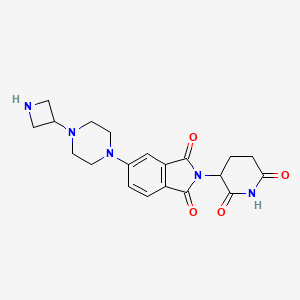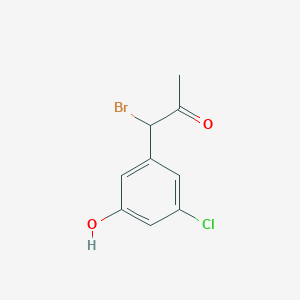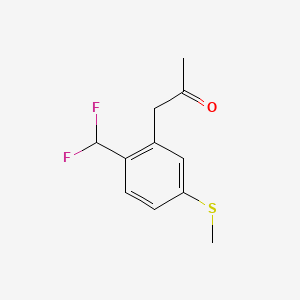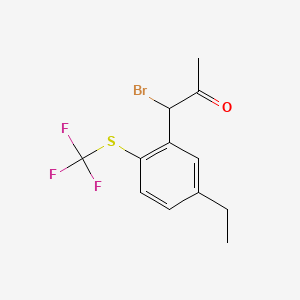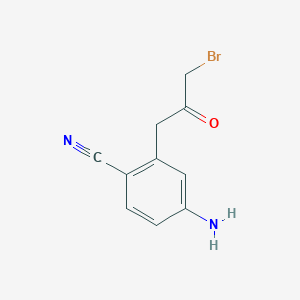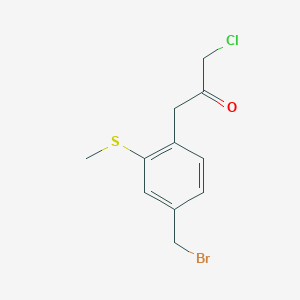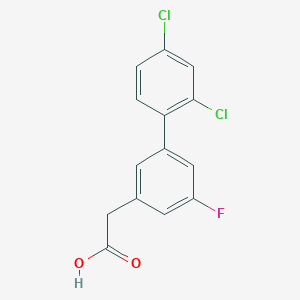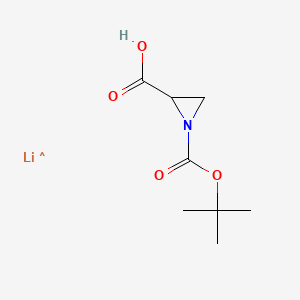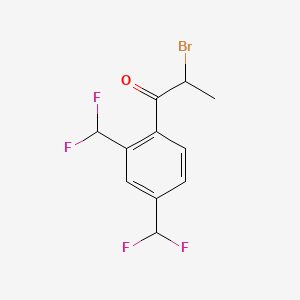
1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by bromination. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This is followed by a bromination reaction to attach the bromine atom to the propanone moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromine atom contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and potentially lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenol,2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial activity and used in similar applications.
Other Difluoromethylated Compounds: These compounds share similar chemical properties and reactivity patterns.
Uniqueness: 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the specific arrangement of difluoromethyl groups and the bromine atom, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9BrF4O |
|---|---|
Molekulargewicht |
313.09 g/mol |
IUPAC-Name |
1-[2,4-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-5,10-11H,1H3 |
InChI-Schlüssel |
JNMSCXBBDFPELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)C(F)F)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
